

# Physicochemical properties of 1-Methyl-2-oxo-1,2-dihydropyridine

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## Compound of Interest

Compound Name:	1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Cat. No.:	B180789

An In-depth Technical Guide to the Physicochemical Properties of **1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid**

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

## Abstract

**1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid** is a heterocyclic compound featuring a pyridinone core, a structure of interest in medicinal chemistry. Its physicochemical properties are fundamental for its potential application in drug discovery and development, influencing everything from synthesis and characterization to pharmacological activity. This document provides a detailed overview of the known and predicted physicochemical characteristics of this molecule. While specific experimental data for this compound is limited, the document synthesizes information from authoritative chemical databases and extrapolates key properties based on its structural analogues and the existing literature. Furthermore, it outlines robust, field-proven experimental protocols for the precise determination of its most critical parameters, including acidity (pKa), solubility, and bioavailability. This guide is intended to facilitate the work of researchers and drug development professionals by providing the necessary tools and knowledge to generate the validated data required for advanced studies.

## Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its unambiguous identity. **1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid** is a member of the pyridinone class of heterocycles. The core identifiers for this specific molecule are summarized below.

Identifier	Value	Source
Chemical Name	1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid	[1][2]
CAS Number	15506-18-0	[2]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>3</sub>	[1][3]
Molecular Weight	153.14 g/mol	[1][3]
Canonical SMILES	CN1C=CC=C(C(=O)O)C1=O	[1]
InChI Key	DFAQSHLYVFQOJM-UHFFFAOYSA-N	[1]
Physical Form	Solid	[1]

The structure consists of a dihydropyridine ring with a methyl group on the nitrogen (position 1), a carbonyl group (ketone) at position 2, and a carboxylic acid group at position 3. The functional groups dictate its chemical behavior and physical properties.

## Core Physicochemical Properties

The physicochemical profile of a molecule is critical for predicting its behavior in both chemical and biological systems.

### Melting and Boiling Point

**Melting Point:** While no experimental melting point for CAS 15506-18-0 was found in the reviewed literature, its isomeric analogue, 1-methyl-6-oxo-1,2-dihydropyridine, has a melting point of 240-245°C [4]. Carboxylic acids, particularly aromatic and heterocyclic ones, exhibit high melting points due to their ability to form strong intermolecular interactions. The disruption of these interactions requires significant thermal energy to disrupt the crystal lattice, resulting in a high melting point. It is therefore predicted that **1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid** is a high-melting-point solid.

**Boiling Point:** Carboxylic acids have significantly higher boiling points than other organic compounds of similar molecular weight because the hydroge phase<sup>[7]</sup>. For the 6-oxo isomer, a boiling point of 329.6°C at 760 mmHg has been noted, though this may be a calculated value<sup>[4]</sup>. Due to its high me experimental determination of the boiling point at atmospheric pressure is likely impractical.

## Solubility

**Aqueous Solubility:** Specific solubility data for this compound is not readily available. However, its structure provides clues to its expected behavior. T ionize and act as a hydrogen bond donor and acceptor, suggests some degree of aqueous solubility<sup>[5][7]</sup>. Conversely, the relatively nonpolar pyridinc

The solubility will be highly dependent on pH.

- At low pH ( $\text{pH} < \text{pKa}$ ): The carboxylic acid will be protonated and neutral, leading to lower aqueous solubility.
- At high pH ( $\text{pH} > \text{pKa}$ ): The carboxylic acid will be deprotonated to its carboxylate form, which is ionic and will exhibit significantly higher aqueous s

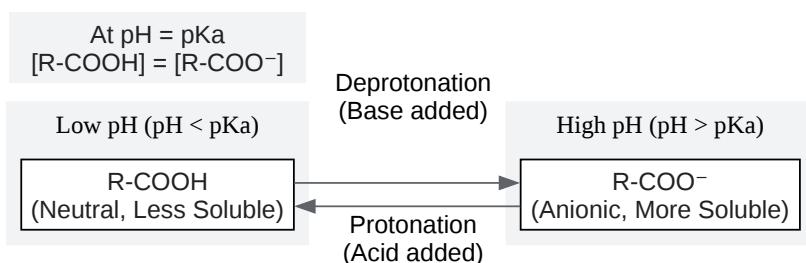
**Organic Solvent Solubility:** Carboxylic acids are generally soluble in a range of organic solvents, such as ethanol, dimethyl sulfoxide (DMSO), and die

## Acidity (pKa)

The pKa is arguably the most critical physicochemical parameter for any ionizable drug candidate, as it governs solubility, absorption, distribution, and **Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid** has been published.

However, we can make an educated prediction. The pKa of typical carboxylic acids is in the range of 4 to 5<sup>[8][9][10]</sup>. The electron-withdrawing nature conjugate base (carboxylate), thereby increasing the acidity of the carboxylic acid group and potentially lowering its pKa relative to a simple aliphatic i experimentally.

The relationship between pH, pKa, and the ionization state of the molecule is fundamental.



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Caption: Relationship between pH, pKa, and ionization state.

## Predicted Spectroscopic Profile

For unambiguous identification and characterization, spectroscopic analysis is essential. Based on the molecular structure, the following spectral feat

- $^1\text{H}$  NMR (Proton NMR):
  - Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with  $\text{D}_2\text{O}$ .
  - Aromatic Protons (Pyridinone Ring): Three distinct signals in the aromatic region (approx. 6.5-8.5 ppm), showing characteristic coupling patterns positions.
  - N-Methyl Protons (-CH<sub>3</sub>): A sharp singlet, typically around 3.5-4.0 ppm.
- $^{13}\text{C}$  NMR (Carbon NMR):
  - Carboxylic Carbonyl (-COOH): A signal in the range of 165-185 ppm.

- Pyridinone Carbonyl (-C=O): A signal typically in the range of 160-170 ppm.
- Aromatic Carbons: Multiple signals in the aromatic region (approx. 100-150 ppm).
- N-Methyl Carbon (-CH<sub>3</sub>): A signal in the aliphatic region (approx. 30-40 ppm).
- FT-IR (Infrared Spectroscopy):
  - O-H Stretch (Carboxylic Acid): A very broad absorption band from ~2500 to 3300 cm<sup>-1</sup>.
  - C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm<sup>-1</sup>.
  - C=O Stretch (Pyridinone Amide/Ketone): Another strong absorption band, typically around 1650-1680 cm<sup>-1</sup>.
  - C=C/C=N Stretches (Aromatic Ring): Multiple absorptions in the 1450-1600 cm<sup>-1</sup> region.

## Experimental Protocols for Characterization

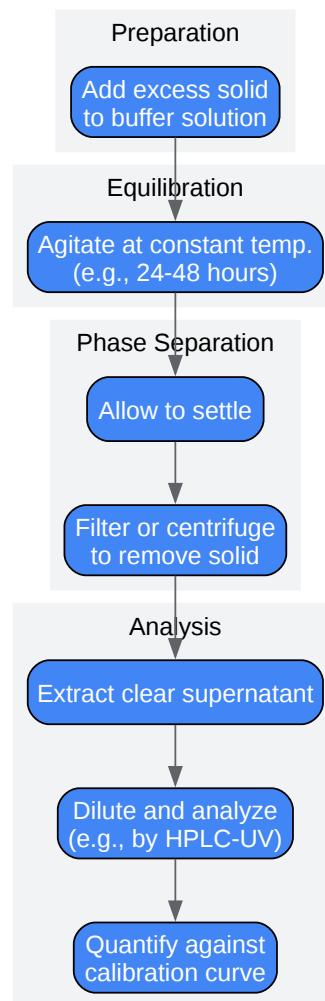
To address the absence of published data, the following gold-standard protocols are provided. These methods are designed to be self-validating through internal consistency checks.

### Protocol: Potentiometric pKa Determination

- Principle: This method involves titrating a solution of the compound with a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode. The pH will change as the compound becomes ionized, corresponding to the midpoint of the titration curve.
- Methodology:
  - Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a co-solvent system. Add a small amount of an inert electrolyte like KCl to maintain constant ionic strength.
  - System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) immediately before use.
  - Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25°C). Titrate with a standardized solution of 0.1 M NaOH in small increments.
  - Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
  - Analysis: Plot pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point. Alternatively, a first-derivative plot can be used to find the equivalence point.
- Causality and Trustworthiness: Potentiometric titration is a direct measure of proton activity. The use of a calibrated pH meter and a standardized titrant (solvent only) validates that acid/base impurities in the system are negligible.

### Protocol: Equilibrium Shake-Flask Solubility Determination

- Principle: This is the gold-standard method for determining thermodynamic equilibrium solubility. An excess of the solid compound is agitated in a solvent, and the concentration of the dissolved compound in the supernatant is then measured.

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Caption: Experimental workflow for shake-flask solubility.

- Methodology:
  - Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains at equilibrium) to vials containing aqueous buffer solution.
  - Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient time until equilibrium is reached.
  - Phase Separation: Remove the vials and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, and immediately filter it through a PVDF filter to remove all solid particles.
  - Analysis: Accurately dilute the filtrate and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, to determine the equilibrium solubility.
  - Validation: Confirm the presence of solid material in the vial after the experiment to ensure that the initial amount was indeed in excess. The pH of the supernatant should be measured to confirm the absence of precipitation.
- Causality and Trustworthiness: This method measures the true thermodynamic solubility because the system is allowed to reach a state of equilibrium. The process is complete. Analysis by a specific and validated method like HPLC ensures that only the parent compound is quantified, avoiding interference from degradation products or other components.

## Conclusion

**1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid** is a heterocyclic carboxylic acid with properties that are highly relevant to the field of drug development. It is a high-melting-point solid with pH-dependent aqueous solubility and a pKa characteristic of an electron-deficient carboxylic acid. While specific experimental data is limited, this page provides a framework for its characterization by outlining authoritative protocols for determining its key physicochemical parameters. The generation of such high-melting-point compounds is crucial for the success of any compound through the drug development pipeline.

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